molecular formula C15H17N3O5S B2830803 2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-(methylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole CAS No. 1171402-46-2

2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-(methylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole

Cat. No.: B2830803
CAS No.: 1171402-46-2
M. Wt: 351.38
InChI Key: RQPKWKPCAZILTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-(methylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a benzo[d][1,3]dioxol-5-yl (electron-rich aryl) group at position 2 and a 1-(methylsulfonyl)piperidin-3-yl group at position 3. This compound belongs to a class of sulfone-containing 1,3,4-oxadiazoles, which are known for their antimicrobial and enzyme-inhibitory properties .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-(1-methylsulfonylpiperidin-3-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S/c1-24(19,20)18-6-2-3-11(8-18)15-17-16-14(23-15)10-4-5-12-13(7-10)22-9-21-12/h4-5,7,11H,2-3,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPKWKPCAZILTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C2=NN=C(O2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-(methylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the benzo[d][1,3]dioxol-5-yl group: This step may involve the use of benzo[d][1,3]dioxole derivatives in a coupling reaction.

    Attachment of the 1-(methylsulfonyl)piperidin-3-yl group: This can be done through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-(methylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. The compound in focus has been linked to various studies demonstrating its effectiveness against a range of pathogens:

  • Antibacterial Activity : Compounds containing the 1,3,4-oxadiazole ring have shown potent activity against Gram-positive and Gram-negative bacteria. For instance, derivatives with piperidine moieties have been reported to possess enhanced antibacterial effects compared to traditional antibiotics like gentamicin and vancomycin .
  • Antifungal Activity : The broad spectrum of biological activity includes antifungal properties. Studies have shown that certain oxadiazole derivatives effectively inhibit fungal growth, making them potential candidates for antifungal drug development .

Anticancer Research

The anticancer potential of 1,3,4-oxadiazole derivatives is well-documented. The compound under discussion has been investigated for its ability to induce apoptosis in cancer cells:

  • Mechanism of Action : Research has demonstrated that these compounds can interfere with critical cellular pathways involved in cancer cell proliferation and survival. For example, some derivatives have been shown to inhibit specific enzymes that are crucial for tumor growth .
  • Case Studies : In vitro studies highlight the effectiveness of certain oxadiazole derivatives against various cancer cell lines, including breast and colon cancer cells. These studies suggest a promising avenue for further development and optimization of these compounds as anticancer agents .

Neurological Applications

There is emerging interest in the neuroprotective properties of 1,3,4-oxadiazole derivatives:

  • Acetylcholinesterase Inhibition : Some studies have focused on the ability of these compounds to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. This inhibition can potentially enhance cholinergic neurotransmission and improve cognitive function in affected individuals .

Anti-inflammatory Properties

Several studies have identified anti-inflammatory effects associated with oxadiazole derivatives:

  • Inflammation Models : Compounds featuring the oxadiazole ring have been tested in various animal models for their ability to reduce inflammation markers. These findings indicate potential therapeutic applications in treating inflammatory diseases .

Synthetic Methodologies

The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-5-(1-(methylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole involves several innovative approaches:

Methodology Description
Condensation Reactions Utilizes reactions between hydrazides and carboxylic acids to form oxadiazoles.
Cyclization Techniques Involves cyclization processes that yield oxadiazole rings from precursor compounds.
Substitution Reactions Allows for the introduction of various functional groups to enhance biological activity.

Mechanism of Action

The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-(methylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antibacterial Activity Against Xanthomonas oryzae pv. oryzae (Xoo)

  • 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole

    • Exhibits superior antibacterial activity against Xoo (EC₅₀ = 0.17 µg/mL) compared to commercial agents bismerthiazol and thiodiazole copper .
    • Mechanism: Inhibits biofilm formation, reduces extracellular polysaccharide (EPS) biosynthesis (e.g., suppresses gumB, gumG, and gumM gene expression by 94.88%, 68.14%, and 86.76%, respectively), and enhances plant defense enzymes (SOD, POD) .
    • In greenhouse trials, it reduced rice bacterial leaf blight lesions by 72% at 200 µg/mL .
  • Target Compound Structural distinction: Replaces the 4-fluorophenyl group with a benzo[d][1,3]dioxol-5-yl group and introduces a methylsulfonyl-piperidine moiety. Hypothesized impact: The benzo[d][1,3]dioxol-5-yl group may alter lipophilicity and target binding, while the piperidine sulfonyl group could improve solubility and membrane permeability.

Enzyme Inhibition and Kinase Activity

  • 2-(Benzo[d][1,3]dioxol-5-yl)-5-((3-fluoro-4-methoxybenzyl)thio)-1,3,4-oxadiazole (GSK-3β Inhibitor)

    • Exhibits glycogen synthase kinase-3β (GSK-3β) inhibition, relevant in Alzheimer’s disease research .
    • Structural similarity: Shares the benzo[d][1,3]dioxol-5-yl group but substitutes the piperidine sulfonyl with a thioether-linked aromatic group.
  • Target Compound

    • The methylsulfonyl-piperidine group may confer selectivity for bacterial targets (e.g., EPS biosynthesis) over eukaryotic kinases due to steric and electronic differences .

Biological Activity

The compound 2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-(methylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole is of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological evaluations, and relevant case studies that highlight its anticancer properties and other pharmacological effects.

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a piperidine ring substituted with a methylsulfonyl group. The synthesis typically involves multi-step organic reactions that enable the formation of the oxadiazole ring, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance, a study on similar thiourea derivatives showed promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Comparison with Doxorubicin (IC50 µM)
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HepG22.387.46
HCT1161.548.29
MCF74.524.56

These compounds exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cell lines (IC50 > 150 µM), indicating their potential as therapeutic agents with favorable safety profiles .

The mechanisms through which these compounds exert their anticancer effects include:

  • EGFR Inhibition : Compounds were found to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cancer cell proliferation.
  • Induction of Apoptosis : Assessment using annexin V-FITC assays indicated that these compounds could promote apoptosis in cancer cells by affecting mitochondrial pathways and modulating proteins such as Bax and Bcl-2.
  • Cell Cycle Arrest : Analysis revealed that these compounds could induce cell cycle arrest at various phases, contributing to their antiproliferative effects.

Case Studies

A notable case study involved the evaluation of a related compound in vivo, demonstrating significant tumor suppression in xenograft models. The study reported that treatment with the compound resulted in a reduction in tumor volume by approximately 60% compared to control groups.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinities of the compound with various targets. These studies suggest that the oxadiazole moiety interacts favorably with active sites of key enzymes involved in cancer progression.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-(methylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole?

The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the benzo[d][1,3]dioxole core via cyclization reactions using cyclocondensation agents (e.g., diethyl oxalate with substituted catechols).
  • Step 2: Functionalization of the piperidine ring, including sulfonylation with methylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
  • Step 3: Coupling of the oxadiazole ring using carbodiimide-mediated cyclization or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl-aryl bonds). Reaction conditions (solvent, temperature, catalyst) significantly impact yields .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Analytical Techniques:
    • NMR Spectroscopy: 1H^1H- and 13C^{13}C-NMR confirm substituent positions and stereochemistry (e.g., methylsulfonyl proton signals at δ ~3.0–3.5 ppm) .
    • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ for C16_{16}H18_{18}N4_4O4_4S).
    • HPLC: Reverse-phase chromatography assesses purity (>95% for biological assays) .

Advanced Research Questions

Q. What computational strategies are used to predict the compound’s interaction with biological targets?

  • Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model binding poses with enzymes (e.g., kinases or GPCRs). The methylsulfonyl group’s electron-withdrawing properties enhance hydrogen bonding with catalytic residues .
  • MD Simulations: GROMACS or AMBER assess stability of ligand-receptor complexes over 100+ ns, identifying critical interactions (e.g., π-π stacking with benzodioxole) .

Q. How can researchers resolve contradictory data on the compound’s biological activity across studies?

  • Standardized Assays: Use validated protocols (e.g., MIC for antimicrobial activity, IC50_{50} for enzyme inhibition) to minimize variability.
  • Control Experiments: Include reference compounds (e.g., bismerthiazole for antibacterial studies) and assess off-target effects via selectivity panels .
  • Meta-Analysis: Cross-reference structural analogs (e.g., thiadiazole derivatives) to identify activity trends linked to substituents .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Lipophilicity Adjustments: Introduce polar groups (e.g., hydroxyl or amine) to the piperidine ring to improve solubility without compromising blood-brain barrier penetration.
  • Metabolic Stability: Incorporate deuterium at labile positions (e.g., benzylic carbons) to slow CYP450-mediated degradation .
  • Prodrug Design: Mask the sulfonyl group as a tert-butyl carbamate for enhanced oral bioavailability .

Mechanistic and Structural Analysis

Q. How does the methylsulfonyl group influence the compound’s bioactivity?

  • Electronic Effects: The -SO2_2CH3_3 group increases electrophilicity, enhancing interactions with nucleophilic residues (e.g., cysteine in enzyme active sites).
  • Conformational Rigidity: Restricts piperidine ring flexibility, favoring binding to pocket-shaped targets (e.g., serotonin receptors) .

Q. What structural modifications enhance potency against resistant bacterial strains?

  • Oxadiazole Substituents: Replace methylsulfonyl with fluorophenyl groups to improve membrane permeability (logP reduction from 2.8 to 1.5).
  • Hybrid Scaffolds: Fuse with thiadiazole moieties to disrupt efflux pump recognition, as seen in analogs with MICs ≤0.5 µg/mL against Xanthomonas oryzae .

Experimental Design and Data Interpretation

Q. How should researchers design dose-response studies to evaluate neuroprotective effects?

  • In Vitro Models: Use SH-SY5Y cells under oxidative stress (H2_2O2_2-induced) with the compound at 0.1–100 µM. Measure viability via MTT and apoptosis via caspase-3/7 assays.
  • In Vivo Models: Administer 10–50 mg/kg (oral) in rodent ischemia-reperfusion models, assessing neurological scores and infarct volume via MRI .

Q. What techniques quantify target engagement in cellular assays?

  • SPR/BLI: Surface plasmon resonance or bio-layer interferometry measure binding kinetics (kon_{on}/koff_{off}) to immobilized receptors (e.g., KD values <100 nM).
  • Cellular Thermal Shift Assay (CETSA): Monitor protein stabilization upon ligand binding to confirm intracellular target modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.